molecular formula C21H14N6OS3 B13370512 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide

Cat. No.: B13370512
M. Wt: 462.6 g/mol
InChI Key: DMRQNGXRPCFSPQ-UHFFFAOYSA-N
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Description

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction results in the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates, which can be further processed to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with DDQ can lead to the formation of oxidized derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.

Scientific Research Applications

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s multiple cyano groups and heterocyclic rings allow it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide is unique due to its combination of a pyridine ring, a thiophene ring, and multiple cyano groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H14N6OS3

Molecular Weight

462.6 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C21H14N6OS3/c22-7-12-11-3-1-4-15(11)31-21(12)26-17(28)10-30-20-14(9-24)18(16-5-2-6-29-16)13(8-23)19(25)27-20/h2,5-6H,1,3-4,10H2,(H2,25,27)(H,26,28)

InChI Key

DMRQNGXRPCFSPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=CS4)C#N

Origin of Product

United States

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